3-(Acetylthio)-1-propyltrimethoxysilane

Description

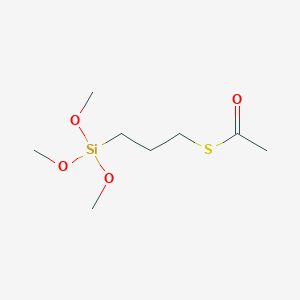

3-(Acetylthio)-1-propyltrimethoxysilane is an organosilane compound featuring a trimethoxysilyl group, a propyl chain, and an acetylthio (-SAc) functional group. The acetylthio group provides a protected thiol moiety, which can be deacetylated under specific conditions to yield reactive thiols. This compound is primarily utilized in materials science for surface modification, adhesion promotion, and controlled-release applications due to its dual reactivity (silane hydrolysis and thiol participation) .

Properties

CAS No. |

64456-54-8 |

|---|---|

Molecular Formula |

C8H18O4SSi |

Molecular Weight |

238.38 g/mol |

IUPAC Name |

S-(3-trimethoxysilylpropyl) ethanethioate |

InChI |

InChI=1S/C8H18O4SSi/c1-8(9)13-6-5-7-14(10-2,11-3)12-4/h5-7H2,1-4H3 |

InChI Key |

MOPINAXCCFNGGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCC[Si](OC)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Variations in Propyltrimethoxysilane Derivatives

The propyltrimethoxysilane backbone is versatile, with functional groups dictating reactivity and applications. Key derivatives include:

| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|---|---|

| 3-(Acetylthio)-1-propyltrimethoxysilane | Acetylthio (-SAc) | C₈H₁₈O₃SSi | 222.37* | N/A† | Controlled thiol release, adhesives |

| 3-Mercaptopropyltrimethoxysilane | Thiol (-SH) | C₆H₁₆O₃SSi | 196.34 | 4420-74-0 | Rubber vulcanization, metal adhesion |

| (3-Aminopropyl)trimethoxysilane | Amine (-NH₂) | C₆H₁₇NO₃Si | 179.29 | 13822-56-5 | Polymer composites, surface functionalization |

| 3-Methacryloxypropyltrimethoxysilane | Methacrylate | C₁₀H₂₀O₅Si | 248.35 | 2530-85-0 | Dental materials, UV-curable coatings |

| 3-Glycidoxypropyltrimethoxysilane | Epoxy | C₉H₂₀O₅Si | 236.34 | 2530-83-8 | Epoxy adhesives, corrosion inhibition |

Sources: .

Reactivity and Stability

- Acetylthio vs. Thiol : The acetylthio group in this compound offers stability against premature oxidation compared to the free thiol in 3-Mercaptopropyltrimethoxysilane. However, it requires basic or nucleophilic conditions to deprotect the thiol, whereas the mercapto derivative is immediately reactive but prone to disulfide formation .

- Amine vs. Acetylthio: The amine group in (3-Aminopropyl)trimethoxysilane enables hydrogen bonding and covalent coupling with carbonyl groups, making it ideal for bioconjugation. In contrast, the acetylthio group focuses on thiol-ene or thiol-metal interactions .

- Methacrylate vs. Acetylthio : Methacrylate-functionalized silanes undergo radical polymerization, enabling crosslinking in coatings. The acetylthio variant lacks this capability but provides orthogonal reactivity for sequential functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.